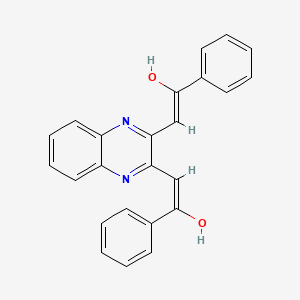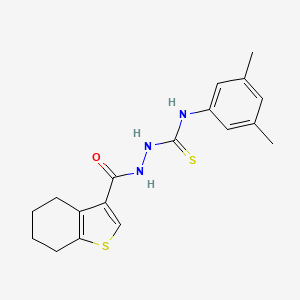
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone), also known as DQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DQ belongs to the class of quinoxaline derivatives, which have been found to possess various biological activities, including anticancer, antimicrobial, and antioxidant properties.
作用機序
The mechanism of action of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) involves its ability to interact with various cellular targets, including DNA, proteins, and enzymes. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) binds to DNA and inhibits the activity of topoisomerase II, which is essential for DNA replication and cell proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been reported to possess antimicrobial activity against various bacteria and fungi, including MRSA and Candida albicans. Additionally, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
実験室実験の利点と制限
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also has poor bioavailability, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone). One potential direction is to optimize the synthesis method to improve the yield and purity of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone). Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) in vivo to determine its effectiveness as a therapeutic agent. Additionally, the mechanism of action of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) needs to be further elucidated to identify its cellular targets and signaling pathways. Moreover, the potential of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) as a lead compound for the development of novel anticancer and antimicrobial agents should be explored.
合成法
The synthesis of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) involves the reaction of 2,3-diaminotoluene with 1-phenylethanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinoxaline ring system. The yield of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) induces cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has also been found to possess antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been reported to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
特性
IUPAC Name |
(Z)-2-[3-[(E)-2-hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H/b23-15-,24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBYKIJCLSXCY-REPVBDINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=CC=C4)\O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061275.png)


![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)
![1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)
![2,4-Thiazolidinedione, 5-[(3-fluorophenyl)methylene]-](/img/structure/B6061317.png)
![6-tert-butyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6061322.png)